2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(2-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-17-8-4-5-9-20(17)25-16-21(24)22-18-10-12-19(13-11-18)23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFVNTXCNAXJRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide typically involves the following steps:
Formation of 2-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Etherification: The 2-ethylphenol is then reacted with chloroacetic acid to form 2-(2-ethylphenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(2-ethylphenoxy)acetic acid with 4-(piperidin-1-yl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of 2-(2-carboxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of 1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone may exhibit anticancer properties. For instance, compounds structurally related to this molecule have been studied for their ability to inhibit androgen receptor functions in prostate cancer cells, suggesting potential therapeutic applications in oncology .
Neuropharmacology : The compound's piperazine moiety is known for its interactions with neurotransmitter receptors. Studies have explored its potential as a ligand for various receptors, indicating possible applications in treating neurological disorders such as depression or anxiety.
Biological Studies
Ligand Development : Due to its ability to bind to biological receptors, 1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone can serve as a lead compound for developing new drugs targeting specific biological pathways. Its mechanism of action may involve modulating receptor activity, which is crucial in drug design and development.
Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor. Its structural characteristics allow it to interact with enzymes involved in metabolic pathways, potentially leading to new treatments for metabolic disorders .
Industrial Applications
Specialty Chemicals Production : In industrial settings, 1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone can be utilized as a building block for synthesizing more complex molecules. Its unique combination of functional groups makes it suitable for producing specialty chemicals used in various applications, including agrochemicals and polymers.
Case Study 1: Anticancer Research
A study published in Endocrinology demonstrated that derivatives of 1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone inhibited androgen receptor functions in castration-resistant prostate cancer cells. This finding supports the potential use of this compound in developing new cancer therapies aimed at targeting hormone-dependent pathways .
Case Study 2: Neuropharmacological Effects
Research focusing on the neuropharmacological effects of piperazine derivatives highlighted the potential of 1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone as a novel treatment for anxiety disorders. The study indicated that the compound could act on serotonin receptors, providing a basis for further exploration in psychiatric medicine .
Mechanism of Action
The mechanism of action of 2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Key Features
Substituent Effects on Physicochemical and Pharmacological Properties
Phenoxy Substituents: Ethyl vs. Electron-Withdrawing Groups: B2’s trifluoromethyl and B1’s nitro groups reduce electron density on the aryl ring, which could alter binding interactions in receptor pockets .
Aryl Amine Modifications: Piperidine vs. Pyrrolidine: The target compound’s piperidine ring (6-membered) offers greater conformational flexibility than pyrrolidine (5-membered), possibly affecting receptor selectivity .
Biological Activity Trends: Opioid Receptor Modulation: Methoxyacetylfentanyl () shares a piperidine-acetamide core and demonstrates potent opioid activity, suggesting structural motifs critical for receptor binding . Anticancer Potential: Isatin-derived acetamides () with piperidine groups (e.g., compound 5c) show pro-apoptotic effects in leukemia models, highlighting the scaffold’s versatility .
Q & A
Basic: What are the standard synthetic routes for 2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between phenoxyacetic acid derivatives and substituted anilines.
- Piperidine ring functionalization using sulfonylation or alkylation reagents.
- Purification via column chromatography or recrystallization to achieve >95% purity .
Optimization strategies include: - Design of Experiments (DOE) to adjust temperature, solvent polarity, and stoichiometry.
- Real-time monitoring with TLC or HPLC to track intermediate formation .
Basic: What spectroscopic techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy (¹H, ¹³C): Assigns proton environments (e.g., ethylphenoxy CH₃ vs. piperidine CH₂) and confirms aromatic substitution patterns .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemical ambiguities in the piperidine or acetamide moieties .
Basic: What initial biological screening assays are appropriate for evaluating its therapeutic potential?
Methodological Answer:
- Enzyme Inhibition Assays: Test activity against kinases or proteases using fluorogenic substrates .
- Receptor Binding Studies: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity .
- Antimicrobial Screening: Broth microdilution assays against Gram-positive/negative bacteria or fungi .
Advanced: How can researchers resolve discrepancies in biological activity data across different studies?
Methodological Answer:
- Control for Purity: Re-test compounds after rigorous purification (e.g., HPLC) to rule out impurities .
- Standardize Assay Conditions: Use consistent cell lines, buffer pH, and incubation times .
- Orthogonal Assays: Validate receptor binding results with functional assays (e.g., cAMP accumulation for GPCRs) .
Advanced: What computational methods aid in predicting its pharmacokinetic properties and target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like ion channels or enzymes .
- ADMET Prediction: Tools like SwissADME assess logP, solubility, and cytochrome P450 inhibition .
- Molecular Dynamics (MD) Simulations: Simulate binding stability over 100+ ns to identify critical residues in binding pockets .
Advanced: How to design structure-activity relationship (SAR) studies focusing on the phenoxy and piperidine moieties?
Methodological Answer:
- Analog Synthesis: Modify the ethyl group on the phenoxy ring to isopropyl or halogen substituents .
- Piperidine Substitutions: Introduce methyl or fluorine groups to alter steric/electronic profiles .
- Bioactivity Correlation: Use IC₅₀ values from kinase assays to map substituent effects .
Advanced: What strategies mitigate toxicity concerns while maintaining bioactivity?
Methodological Answer:
- Structural Modifications: Replace the sulfonyl group with carbamate to reduce hepatotoxicity .
- In Vitro Toxicity Screening: Use MTT assays for cytotoxicity and Ames tests for mutagenicity .
- Metabolite Identification: LC-MS/MS to detect reactive intermediates that may cause off-target effects .
Advanced: How to analyze conflicting results in receptor binding assays?
Methodological Answer:
- Assay Validation: Confirm receptor expression levels in cell lines via Western blot .
- Competitive Binding Curves: Generate Schild plots to distinguish competitive vs. allosteric effects .
- Statistical Models: Apply ANOVA or mixed-effects models to account for inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
